molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

Triacetin

Cat. No.: B1683017
CAS No.: 102-76-1
M. Wt: 218.20 g/mol
InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N
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Description

Triacetin, also known as glycerol triacetate, is an organic compound with the chemical formula C₉H₁₄O₆. It is classified as a triglyceride, specifically the triester of glycerol with acetic acid. This compound is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point. It is commonly used as a food additive, solvent, and plasticizer .

Scientific Research Applications

Triacetin has a wide range of applications in scientific research:

Future Directions

Triacetin has diverse applications in the pharmaceutical, fuel, cosmetic, and food industries . The use of this compound induces environmental and economic benefits . The plasticizing capabilities of this compound have been utilized in the synthesis of a biodegradable phospholipid gel system for the dissemination of the cancer drug paclitaxel .

Biochemical Analysis

Biochemical Properties

Triacetin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with lipases, enzymes that catalyze the hydrolysis of triglycerides into glycerol and fatty acids. This compound serves as a substrate for lipases, which break it down into glycerol and acetic acid. This interaction is crucial for the metabolism and utilization of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound’s breakdown products, glycerol and acetic acid, can be utilized in cellular metabolic pathways, influencing energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with specific biomolecules and enzymes. This compound binds to lipases, which catalyze its hydrolysis into glycerol and acetic acid. This enzymatic reaction is essential for this compound’s metabolic utilization. Furthermore, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and cellular context. These interactions can lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of glycerol and acetic acid. Long-term studies have shown that this compound’s effects on cellular function can vary, with potential impacts on cell viability, proliferation, and differentiation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound is generally well-tolerated and can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis into glycerol and acetic acid. These breakdown products can enter various metabolic pathways, including glycolysis and the citric acid cycle, contributing to energy production and biosynthesis. This compound’s interaction with lipases is a key step in its metabolic utilization, and it can also influence metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins. This compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters, affecting its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and lipid droplets. This compound’s activity and function can be influenced by its localization, with potential effects on cellular metabolism and signaling pathways. Post-translational modifications and targeting signals can also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetin is typically synthesized through the esterification of glycerol with acetic acid or acetic anhydride. This reaction is catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion . The reaction conditions often involve maintaining a temperature around 110°C and using a continuous liquid–liquid extraction technique to separate the product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting glycerol with acetic acid in the presence of a catalyst. The process involves controlling the temperature and pressure to optimize yield and purity. Continuous processes are preferred for large-scale production, as they allow for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions

Triacetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique properties, such as its high boiling point, low melting point, and excellent plasticizing capabilities, make it distinct from other glycerol esters. Its versatility in various applications, from food additives to pharmaceuticals, highlights its importance in both scientific research and industrial processes .

Properties

IUPAC Name

2,3-diacetyloxypropyl acetate
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InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3
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InChI Key

URAYPUMNDPQOKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C
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Molecular Formula

C9H14O6, Array
Record name GLYCERYL TRIACETATE
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DSSTOX Substance ID

DTXSID3026691
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Molecular Weight

218.20 g/mol
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Physical Description

Dry Powder; Liquid, Colourless, somewhat oily liquid having a slightly fatty odour, Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline], Liquid, COLOURLESS OILY LIQUID., colourless oily liquid with a very slight, ethereal, fruity odour
Record name 1,2,3-Propanetriol, 1,2,3-triacetate
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Boiling Point

258-259 °C, 258.00 to 260.00 °C. @ 760.00 mm Hg, 258 °C
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Flash Point

280 °F (138 °C) (closed cup), 138 °C c.c.
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Solubility

In water, 52,130 mg/L at 24.5 °C, In water, 58,000 mg/L at 25 °C, Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform, Miscible with benzene; very soluble in acetone, For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page., 58 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 7 (soluble), moderately soluble in water; soluble in organic solvents, miscible (in ethanol)
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Density

1.1583 g/cu cm at 20 °C, Bulk density: 9.7 lb/gal, Relative density (water = 1): 1.16, 1.154-1.159
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Vapor Density

7.52 (Air = 1), Relative vapor density (air = 1): 7.52
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Vapor Pressure

0.00248 [mmHg], VP: 1 mm Hg at 100 °C, 0.00248 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.33
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Impurities

Triacetin contains trace moisture and acetic acid, ... Commercial triacetin may contain diacetin, as well as monoacetin ...
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Color/Form

Colorless liquid, Colorless somewhat oily liquid

CAS No.

102-76-1
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Melting Point

-78 °C, 3 °C
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Synthesis routes and methods I

Procedure details

The procedures described in Example 44 and Example 45 were repeated using total protein from a heat-treated, centrifuged cell extract supernatant from a transformant expressing perhydrolase (SEQ ID NO. 82) from Thermotoga lettingae (KLP18/pSW220, Example 42) or a transformant expressing perhydrolase (SEQ ID NO. 90) from Thermotoga petrophila (KLP18/pSW222, Example 43), except that sodium percarbonate (˜25 wt % H2O2) was substituted for aqueous hydrogen peroxide to produce an initial concentration of either 100 mM or 250 mM hydrogen peroxide. Reactions containing triacetin, sodium percarbonate and heat-treated, centrifuged cell extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1) were run at 24° C. A control reaction for each reaction condition was run to determine the concentration of peracetic acid produced by chemical perhydrolysis of triacetin by hydrogen peroxide in the absence of added extract protein. The concentration of peracetic acid in the reaction mixtures was determined according to the method of Karst et al. described in Example 2. The peracetic acid concentrations produced in 1 min, 5 min and 30 min are listed in Table 31.
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Synthesis routes and methods II

Procedure details

Comments—example 4 shows that from a high ester content glycerin, using butyl acetate as azeotropic agent, methanesulfonic acid as catalyst, in the presence of combined alkalinity and complementing the reaction with acetic anhydride, it is possible to obtain a food grade triacetin.
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Synthesis routes and methods III

Procedure details

An autoclave was charged with defined amounts of materials in a molar ratio of 6 mol of ethylene oxide per 1 mol of concentrated glycerol for cosmetics manufactured by Kao Corporation, and a reaction was carried out at 150° C. using a 1% by mol KOH as a catalyst with applying a given pressure of a reaction pressure of 0.3 MPa until the pressure was at a constant level, and the reaction mixture was then cooled to 80° C. to provide a reaction mixture containing a non-neutralized catalyst. KYOWAAD 600S (manufactured by Kyowa Kagaku Kogyo) was added as an adsorbent of the catalyst to the reaction mixture in an amount 8 times the weight of the catalyst, and subjected to an adsorption treatment at 80° C. for 1 hour in the presence of nitrogen. Further, a liquid mixture after the treatment was filtered with a Büchner funnel (Nutsche) in which a filter paper No. 2 was precoated with Radiolite #900 to remove the adsorbent to provide an ethylene oxide (6 mol) adduct of glycerol (hereinafter referred to as POE(6) glycerol). A four-necked flask was charged with this ethylene oxide adduct of glycerol, the contents were heated to 105° C. while stirring at 300 r/min, and acetic anhydride was added dropwise in a defined amount for about 1 hour, in a ratio of 7.2 mol per mol of the POE(6) glycerol to react. After the dropwise addition, the reaction mixture was aged at 110° C. for 2 hours, and further aged at 120° C. for 1 hour. After aging, unreacted acetic anhydride and a by-product acetic acid were subjected to topping under a reduced pressure, and a treated mixture was further steamed, to provide POE(6) glycerol triacetate. The resulting POE(6) glycerol triacetate had an average molecular weight of 490.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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